Aminomethanol

Catalog No.
S12548092
CAS No.
3088-27-5
M.F
CH5NO
M. Wt
47.057 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminomethanol

CAS Number

3088-27-5

Product Name

Aminomethanol

IUPAC Name

aminomethanol

Molecular Formula

CH5NO

Molecular Weight

47.057 g/mol

InChI

InChI=1S/CH5NO/c2-1-3/h3H,1-2H2

InChI Key

XMYQHJDBLRZMLW-UHFFFAOYSA-N

Canonical SMILES

C(N)O

Aminomethanol, also known as methanolamine, is an amino alcohol characterized by the chemical formula H₂NCH₂OH. This compound features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to the same carbon atom, making it a unique hemiaminal. Aminomethanol exists in equilibrium with formaldehyde and ammonia in aqueous solutions and serves as a crucial intermediate in various chemical syntheses, including the production of hexamethylenetetramine. Its molecular structure allows for diverse reactivity, particularly in the formation of other organic compounds through various

The synthesis of aminomethanol primarily involves:

  • Gas-Phase Reaction: The most common method is the reaction between ammonia and formaldehyde. This reaction can be facilitated under controlled temperature and pressure conditions to optimize yield .
  • Low-Temperature Reactions: Recent studies have shown that aminomethanol can also be formed under low-temperature conditions within ice matrices containing ammonia and formaldehyde .
  • Atmospheric Formation: Aminomethanol may also be generated through atmospheric processes involving biomass burning or other combustion sources, contributing to its presence in the environment .

Aminomethanol has several applications:

  • Chemical Intermediate: It serves as a precursor for various organic compounds, including amino acids like glycine.
  • Industrial Uses: Aminomethanol is utilized in the synthesis of surfactants, detergents, and pharmaceuticals due to its reactive functional groups.
  • Environmental Chemistry: Understanding its atmospheric chemistry is crucial for modeling environmental impacts and potential toxicological effects of its degradation products .

Research into the interactions of aminomethanol with other chemical species reveals its potential reactivity:

  • Radical Reactions: Aminomethanol reacts with hydroxyl radicals and oxygen to form various products. The kinetics of these reactions have been modeled using advanced computational techniques to predict their behavior under atmospheric conditions .
  • Kinetic Stability: Studies indicate that aminomethanol exhibits significant stability against decomposition under standard atmospheric conditions but can participate in complex reaction networks when exposed to reactive species .

Aminomethanol shares structural similarities with several related compounds. Here are some notable examples:

CompoundStructureUnique Features
MethanolCH₃OHSimple alcohol with no amino group
EthanolamineNH₂CH₂CH₂OHContains two carbon atoms; used as a building block for surfactants
GlycineNH₂CH₂COOHSimplest amino acid; crucial for protein synthesis
Dimethylaminomethanol(CH₃)₂NCH₂OHContains two methyl groups; used as a solvent

Aminomethanol's uniqueness lies in having both an amino group and a hydroxyl group on the same carbon atom, which influences its reactivity and applications compared to these similar compounds. Its role as an intermediate in synthesizing more complex molecules further distinguishes it from simpler alcohols or amines .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

47.037113783 g/mol

Monoisotopic Mass

47.037113783 g/mol

Heavy Atom Count

3

UNII

T8C993J0UB

Wikipedia

Aminomethanol

Dates

Last modified: 08-09-2024

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